molecular formula C6H13NO2 B1590265 (4-Methylmorpholin-2-yl)methanol CAS No. 40987-46-0

(4-Methylmorpholin-2-yl)methanol

Cat. No. B1590265
CAS RN: 40987-46-0
M. Wt: 131.17 g/mol
InChI Key: VGTADGNSGCICTA-UHFFFAOYSA-N
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Description

“(4-Methylmorpholin-2-yl)methanol”, also known as M3M, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications. It is a liquid with a molecular weight of 131.17 .


Molecular Structure Analysis

The molecular formula of “(4-Methylmorpholin-2-yl)methanol” is C6H13NO2 . The InChI code is 1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 .


Physical And Chemical Properties Analysis

“(4-Methylmorpholin-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 131.17 . .

Scientific Research Applications

Methanol in Alcoholic Drinks

A study explored the tolerable concentration of methanol in alcoholic beverages, considering its toxicity to humans. It concluded that a certain level of methanol is naturally present in most alcoholic drinks without causing harm. The study provides insights into safe and toxic doses of methanol, which could guide the formulation of alcoholic products with respect to methanol content (Paine & Dayan, 2001).

Methanol in Chemical Synthesis

Research into the synthesis of methyl tert-butyl ether (MTBE) from methanol highlights the environmental and stability concerns with current catalysts, leading to the exploration of new catalysts for this process. This study underscores methanol's role in the industrial synthesis of additives that improve gasoline quality (Bielański et al., 2003).

Methanol as a Marker for Insulating Paper Degradation

Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. This application highlights the utility of methanol in monitoring and managing the health of critical infrastructure in the energy sector (Jalbert et al., 2019).

Safety And Hazards

“(4-Methylmorpholin-2-yl)methanol” is classified as a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . Safety precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(4-methylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTADGNSGCICTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553098
Record name (4-Methylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylmorpholin-2-yl)methanol

CAS RN

40987-46-0
Record name (4-Methylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methyl-2-morpholinyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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